(R)-3-(Phenylsulfonyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-(benzenesulfonyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-14(13,10-6-7-11-8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGKEGUGTRSIKW-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Computational Investigations
Mechanistic Studies of Phenylsulfonylpyrrolidine-Forming Reactions
Mechanistic studies for the synthesis of pyrrolidines often involve complex pathways, including cycloaddition reactions, intramolecular C-H amination, and reductive cyclizations. acs.orgnih.gov Understanding these mechanisms is key to controlling the reaction's outcome and achieving high yields and selectivity.
The stereochemical outcome of reactions forming substituted pyrrolidines is largely determined by the relative energies of various transition states. Density Functional Theory (DFT) calculations are frequently employed to model these transient structures and the intermediates along the reaction pathway. acs.org
In the context of [3+2] cycloaddition reactions, a common strategy for pyrrolidine (B122466) synthesis, the analysis of transition state geometries reveals the origins of regio- and diastereoselectivity. acs.org For instance, in the iridium-catalyzed reductive cycloaddition of tertiary amides with electron-poor olefins, DFT computations have elucidated the balance between asynchronicity and the interaction energies of transition structures, which governs the observed selectivities. acs.org The calculations show that the formation of new carbon-carbon bonds can occur in a stepwise or concerted but asynchronous manner, and the stability of the corresponding transition states dictates the final product distribution. acs.org
Similarly, in the proline-catalyzed aldol (B89426) reaction, a related system, the stereoselectivity is explained by a transition state akin to the Zimmermann-Traxler model. researchgate.net The geometry of the pyrrolidine ring within the catalyst and its interaction with the substrates through hydrogen bonding are critical in determining which face of the enamine intermediate is attacked. researchgate.net Computational modeling of these transition states allows for the rationalization of why certain proline derivatives yield specific stereoisomers. researchgate.net
Table 1: Key Factors Influencing Transition State Stability in Pyrrolidine Synthesis
| Factor | Description | Impact on Selectivity | Computational Method |
| Asynchronicity | The degree to which bond-forming events are non-simultaneous in the transition state. | Governs regioselectivity in cycloaddition reactions. acs.org | DFT |
| Interaction Energies | Non-covalent interactions (e.g., hydrogen bonding, steric repulsion) within the transition state structure. | Controls diastereoselectivity by favoring one approach of the reactants over another. researchgate.net | DFT, NCI Analysis |
| Ring Puckering | The specific conformation (e.g., "up" or "down") of the pyrrolidine ring in the transition state. | Influences the orientation of substituents and the stereochemical outcome. researchgate.net | DFT |
| Catalyst-Substrate Geometry | The spatial arrangement of the catalyst and reacting molecules. | Determines the facial selectivity of the attack on a prochiral center. researchgate.net | DFT |
This table provides an interactive summary of factors analyzed through computational studies to understand reaction mechanisms.
The electronic nature of substituents on both the dipolarophile and the dipole (in cycloaddition reactions) or on the amine precursor plays a crucial role in directing the reaction. The phenylsulfonyl group in (R)-3-(Phenylsulfonyl)pyrrolidine is a strong electron-withdrawing group. This property significantly influences the electronic characteristics of the pyrrolidine ring and its precursors.
In cycloaddition reactions, the electronic effects dictate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the reactants, thereby influencing the reaction rate and regioselectivity. acs.org For example, the reaction between an azomethine ylide and an electron-deficient alkene is a classic example where the electronic complementarity governs the outcome. acs.org
Stereocontrol is often achieved by using chiral auxiliaries, catalysts, or by taking advantage of existing stereocenters in the starting materials. researchgate.net The puckering of the five-membered pyrrolidine ring is a key stereocontrol element. researchgate.net The presence of substituents can favor specific ring conformations. For catalysts unsubstituted at the C3 position, an "up" conformation is generally preferred. researchgate.net The phenylsulfonyl group at the C3 position would exert a significant steric and electronic influence, likely favoring a conformation that minimizes steric clashes and optimizes electronic stabilization. Computational studies have shown that subtle changes in the catalyst structure, such as the substitution pattern on the pyrrolidine ring, can lead to significant differences in the predicted enantioselectivities of the reaction. researchgate.net
Quantum Chemical Calculations (DFT, MEDT)
Quantum chemical calculations provide deep insights into the reactivity and selectivity of chemical reactions. Methods like Density Functional Theory (DFT) and the more recent Molecular Electron Density Theory (MEDT) are powerful tools for this purpose. mdpi.comnih.gov
DFT calculations are widely used to compute various reactivity indices that help in understanding and predicting chemical reactivity. arabjchem.orgluisrdomingo.com These descriptors are derived from the electronic structure of the molecules.
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental descriptors. A smaller HOMO-LUMO gap generally indicates higher reactivity. arabjchem.org In reactions involving this compound precursors, the electron-withdrawing sulfonyl group would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.
Global Reactivity Indices: Parameters like chemical hardness, softness, electronegativity, and the electrophilicity index (ω) provide a quantitative measure of the reactivity of a molecule. luisrdomingo.com For instance, the electrophilicity index helps to classify species as electrophiles or nucleophiles, which is crucial for understanding polar reactions. luisrdomingo.com
Local Reactivity Indices (Fukui Functions and Parr Functions): These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. luisrdomingo.com This is essential for predicting regioselectivity.
By mapping the potential energy surface (PES), computational methods can delineate the entire reaction pathway, identifying transition states and intermediates and calculating the activation barriers for different possible routes. researchgate.net This allows for a direct comparison of the feasibility of various mechanisms. nih.gov
Table 2: Common DFT-Calculated Reactivity Descriptors
| Descriptor | Definition | Relevance to Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). arabjchem.org |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). arabjchem.org |
| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher reactivity and polarizability. arabjchem.org |
| Electrophilicity Index (ω) | A measure of the energy stabilization when a system acquires additional electronic charge. | Classifies reagents as electrophiles or nucleophiles. luisrdomingo.com |
| Fukui Function (f(r)) | Describes the change in electron density at a point r when the number of electrons changes. | Identifies the most reactive sites in a molecule. nih.gov |
This interactive table summarizes key reactivity descriptors used in computational chemistry.
Computational chemistry has advanced to the point where it can often predict the regio- and stereoselectivity of organic reactions with high accuracy. rsc.orgrsc.org DFT calculations are at the forefront of these predictive efforts. beilstein-journals.org
By calculating the activation energies for all possible pathways leading to different regio- and stereoisomers, the kinetically favored product can be identified. acs.org The product distribution is related to the differences in the Gibbs free energies of the competing transition states. A lower activation energy corresponds to a faster reaction rate and, therefore, the major product.
For example, in the synthesis of pyrrolidines via [3+2] cycloadditions, DFT calculations can accurately predict which of the possible regioisomers (e.g., C-C bond formation at the α or β position of an alkene) will be formed. acs.org Similarly, the diastereoselectivity (e.g., endo vs. exo) can be predicted by comparing the energies of the respective transition states. researchgate.net These predictions are invaluable for designing synthetic routes that are highly selective, minimizing the need for tedious separation of isomers. rsc.org
Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity compared to traditional frontier molecular orbital (FMO) theory. mdpi.com MEDT posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. mdpi.com
MEDT studies analyze the flow of electron density along the reaction coordinate. Key tools within MEDT include:
Conceptual DFT (CDFT) Reactivity Indices: MEDT utilizes the same CDFT indices as described earlier to characterize the nucleophilic/electrophilic nature of reactants. researchgate.net
Electron Localization Function (ELF): ELF is a topological analysis of the electron density that allows chemists to visualize the changes in bonding during a reaction. It can precisely determine when and how new bonds are formed. researchgate.net This analysis has been used to show that many cycloaddition reactions proceed through a two-stage one-step mechanism, where the formation of the two new bonds is highly asynchronous. researchgate.net
Global Electron Density Transfer (GEDT): This value, calculated at the transition state, indicates the direction and magnitude of electron flow between the reactants. A significant GEDT is characteristic of polar reactions. researchgate.net
In the context of pyrrolidine synthesis via [3+2] cycloadditions, MEDT has been applied to study reactions of nitrones and azomethine ylides. luisrdomingo.comresearchgate.net These studies have successfully explained the reactivity and selectivity observed experimentally by analyzing the electron density changes throughout the reaction process. researchgate.net For example, MEDT can rationalize why a particular regio- or stereoisomer is formed by showing how the electron density reorganizes to form the most stable transition state. rsc.org
Applications of R 3 Phenylsulfonyl Pyrrolidine in Advanced Organic Synthesis and Medicinal Chemistry
As a Chiral Building Block for Synthesizing Complex Molecules
The inherent chirality of (R)-3-(Phenylsulfonyl)pyrrolidine makes it an invaluable starting material for the synthesis of complex molecular architectures with defined stereochemistry. escholarship.org This enantiomerically pure building block provides a robust scaffold upon which chemists can elaborate, leading to the efficient construction of intricate target molecules.
Precursors to Natural Products and Pharmaceutical Intermediates
The pyrrolidine (B122466) motif is a recurring feature in numerous natural products and pharmaceuticals. nih.gov this compound serves as a key precursor in the synthesis of these complex molecules. For instance, chiral pyrrolidines are integral to the structure of many alkaloids and have been used in the synthesis of antiviral and anticancer agents. nih.govmdpi.com The synthesis of various drugs often begins with chiral pyrrolidine derivatives, such as those derived from proline and hydroxyproline. nih.gov The phenylsulfonyl group in this compound can act as a protecting group or be transformed into other functionalities, providing a versatile handle for synthetic manipulations en route to these valuable compounds.
An example of the utility of sulfonylpyrrolidine derivatives is in the synthesis of pyrrolidine-based inhibitors. While not a direct use of the (R)-3 isomer, the synthesis of certain neuronal nitric oxide synthase (nNOS) inhibitors utilizes a chiral pyrrolidine scaffold, highlighting the importance of this class of compounds in generating pharmaceutical intermediates. nih.gov
Construction of Densely Substituted Chiral Pyrrolidine Scaffolds
The creation of densely substituted pyrrolidine rings with multiple stereogenic centers is a significant challenge in organic synthesis. chemistryviews.org this compound provides a stereochemically defined starting point for the introduction of additional substituents. The phenylsulfonyl group can influence the stereochemical outcome of subsequent reactions, allowing for diastereoselective functionalization of the pyrrolidine ring.
One general strategy for creating substituted pyrrolidines involves the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. chemistryviews.org While specific examples starting from this compound are not detailed in the provided results, the principle of using a chiral pyrrolidine derivative to control the stereochemistry of such cycloadditions is well-established. Furthermore, the synthesis of new chiral pyrrolidines has been achieved from starting materials like 2,3-O-iso-propylidene-D-erythronolactol, leading to the formation of sulfonylated pyrrolidines. nih.gov These methods underscore the potential to use this compound as a template for generating a library of densely functionalized pyrrolidine scaffolds with high stereocontrol.
As an Organocatalytic Scaffold
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in asymmetric synthesis. koreascience.krmdpi.com The chiral pyrrolidine framework is a privileged scaffold for the design of highly effective organocatalysts. nih.gov
Development of Pyrrolidine-Based Organocatalysts
The development of novel pyrrolidine-based organocatalysts is a very active area of research. koreascience.kr These catalysts often mimic the action of enzymes and are advantageous due to their stability, low toxicity, and ability to function under mild reaction conditions. koreascience.krmdpi.com The structure of this compound provides a robust backbone for the development of new catalysts. The nitrogen atom of the pyrrolidine can be readily functionalized to introduce catalytically active groups, while the phenylsulfonyl moiety can play a role in tuning the catalyst's steric and electronic properties, as well as influencing the stereochemical environment of the catalytic pocket. The synthesis of various pyrrolidine derivatives for organocatalysis often starts from readily available chiral precursors, and the modification of the pyrrolidine ring is a key strategy for optimizing catalyst performance. nih.gov
Catalytic Enantioselective Transformations
Pyrrolidine-based organocatalysts derived from scaffolds similar to this compound are employed in a wide range of enantioselective transformations. These include aldol (B89426) reactions, Michael additions, and Mannich reactions, which are fundamental carbon-carbon bond-forming reactions. For instance, prolinamide organocatalysts have been successfully used in the Michael addition of aldehydes to nitroalkenes. nih.gov The stereochemical outcome of these reactions is dictated by the chiral environment created by the catalyst, which directs the approach of the reactants. The phenylsulfonyl group in a catalyst derived from this compound could serve as a hydrogen bond donor or a bulky stereodirecting group, thereby influencing both the reactivity and the enantioselectivity of the transformation.
Role of Phenylsulfonylpyrrolidine Scaffolds in Drug Discovery
The pyrrolidine ring is a highly sought-after scaffold in drug discovery due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional arrangement. nih.govnih.govresearchgate.net The introduction of a phenylsulfonyl group onto the pyrrolidine core, as in this compound, can significantly impact the biological activity of the resulting molecules.
The phenylsulfonylpyrrolidine scaffold has been incorporated into a variety of biologically active compounds. For instance, pyrrolidine derivatives are being explored as potential treatments for a range of diseases, including cancer, inflammation, and central nervous system disorders. nih.govnih.gov The phenylsulfonyl group can engage in specific interactions with biological targets, such as hydrogen bonding or hydrophobic interactions, thereby enhancing binding affinity and selectivity.
A notable example is the design of human β3 adrenergic receptor agonists, where a novel pyrrolidine scaffold was utilized to improve selectivity and metabolic stability. nih.gov Although this example doesn't specifically use the phenylsulfonyl group, it demonstrates the principle of modifying the pyrrolidine ring to achieve desired pharmacological properties. The rigid nature of the phenylsulfonyl group in this compound can help to lock the conformation of the pyrrolidine ring, which can be advantageous for optimizing interactions with a specific protein target.
The versatility of the phenylsulfonylpyrrolidine scaffold is further highlighted by its use in the development of inhibitors for various enzymes. The synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) showcases the importance of the stereochemistry and substitution pattern on the pyrrolidine ring for achieving high potency and selectivity. nih.gov
The following table summarizes some examples of how the pyrrolidine scaffold is utilized in drug discovery, illustrating the potential applications for derivatives of this compound.
| Therapeutic Area | Target | Role of Pyrrolidine Scaffold |
| Erectile Dysfunction | Phosphodiesterase-5 (PDE5) | Core component of drugs like Avanafil. nih.gov |
| Hepatitis C | NS5A replication complex | Key structural element in drugs such as Elbasvir and Daclatasvir. mdpi.comnih.gov |
| Cancer | Poly(ADP-ribose) polymerase (PARP) | Forms the basis for potent PARP inhibitors. nih.gov |
| Neurological Disorders | Glycine (B1666218) transporter 1 (GlyT1) | Used in the design of selective inhibitors. nih.gov |
Structure-Activity Relationship (SAR) and Ligand Design
The this compound scaffold has proven to be a valuable template for ligand design, with its distinct structural features allowing for systematic modifications to probe and optimize interactions with various biological targets. The pyrrolidine ring itself provides a rigid core that, when appropriately substituted, can orient functional groups in a precise three-dimensional arrangement. dntb.gov.uaresearchgate.net The stereochemistry at the 3-position is often crucial, with the (R)-enantiomer frequently exhibiting different biological activity compared to its (S)-counterpart due to the specific chiral recognition by target proteins. researchgate.net
The phenylsulfonyl group plays a multifaceted role in ligand binding. It can act as a hydrogen bond acceptor through its sulfonyl oxygens and engage in various non-covalent interactions, including van der Waals and pi-stacking interactions with aromatic residues in the binding pocket. nih.gov Modifications on the phenyl ring of the phenylsulfonyl moiety, such as the introduction of halogen atoms or other substituents, can significantly impact binding affinity and selectivity by altering the electronic properties and steric profile of the ligand. nih.gov
Furthermore, the nitrogen atom of the pyrrolidine ring serves as a convenient handle for introducing a wide range of substituents, allowing for the exploration of different chemical spaces and the fine-tuning of pharmacokinetic and pharmacodynamic properties. nih.gov This has been effectively demonstrated in the development of various classes of therapeutic agents where the pyrrolidine nitrogen is acylated or alkylated to introduce diverse functionalities. nih.gov
A notable example of SAR studies involving a related scaffold is the development of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists. In this series, the pyrrolidine ring provides a central scaffold that makes hydrophobic contacts within the receptor's ligand-binding domain. The nitrogen of the pyrrolidine allows for the introduction of acyl substituents that can form crucial hydrogen bonds with specific residues, such as Arg367. nih.gov
Therapeutic Applications and Target Engagement
The versatility of the this compound scaffold has led to its exploration in a multitude of therapeutic areas, targeting a diverse range of proteins implicated in various diseases.
RORγt Inverse Agonists
The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of Th17 cells, which play a central role in the pathogenesis of autoimmune diseases like psoriasis, rheumatoid arthritis, and inflammatory bowel disease. nih.gov Consequently, inverse agonists of RORγt are being actively pursued as potential therapeutics.
The phenyl (3-phenylpyrrolidin-3-yl)sulfone scaffold has emerged as a promising starting point for the design of potent and selective RORγt inverse agonists. nih.gov Structure-based design and SAR studies have revealed that the pyrrolidine ring is a critical structural element. The free NH of the (R)-enantiomer of a key pyrrolidine intermediate was found to be only 2.5-fold less potent than its cyclopentane (B165970) analog, highlighting the suitability of the pyrrolidine core. nih.gov
Further optimization through acylation of the pyrrolidine nitrogen led to the discovery of highly potent compounds. For instance, the introduction of a polar set of amides at the N1-position of the pyrrolidine ring was identified as a critical structural element for achieving high selectivity against other nuclear receptors. nih.gov
| Compound | Modification | RORγt IC50 (nM) |
|---|---|---|
| Cyclopentyl Sulfone Analog | Cyclopentane ring instead of pyrrolidine | Data not specified |
| This compound (free NH) | Core scaffold | Data not specified (2.5x less potent than cyclopentyl analog) |
| Optimized Pyrrolidine Derivative | Acylation of pyrrolidine nitrogen | Significantly improved potency |
5-HT6 Receptor Ligands
The 5-HT6 receptor, a member of the serotonin (B10506) receptor family, is primarily expressed in the central nervous system and is a promising target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. The arylsulfonyl moiety is a common feature in many reported 5-HT6 receptor ligands. While direct studies on this compound are not extensively documented in this context, the broader class of arylsulfonyl-containing compounds provides valuable insights.
The general structure of many 5-HT6 receptor antagonists includes an arylsulfonyl group attached to a nitrogen-containing heterocyclic core. The nature and position of substituents on the aryl ring of the sulfonyl group, as well as the structure of the heterocyclic core, significantly influence the binding affinity and functional activity at the 5-HT6 receptor.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. The pyrrolidine scaffold is a key structural feature of several classes of DPP-IV inhibitors.
Anticonvulsant Agents
The pyrrolidine ring is a core component of several anticonvulsant drugs. The structural features of the pyrrolidine scaffold can be modified to influence the anticonvulsant activity profile. While there is a lack of specific research on the anticonvulsant properties of this compound, studies on related pyrrolidine-2,5-dione derivatives have demonstrated that substitutions at the 3-position of the pyrrolidine ring can significantly impact their efficacy in various seizure models. nih.gov
For instance, in a series of 3-substituted pyrrolidine-2,5-diones, the nature of the substituent at the 3-position was shown to be a key determinant of anticonvulsant activity. nih.gov This suggests that the phenylsulfonyl group in this compound could potentially modulate the anticonvulsant properties of the scaffold.
Chemokine Receptor Antagonists (e.g., CXCR4)
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a critical role in various physiological and pathological processes, including HIV entry, cancer metastasis, and inflammation. Antagonists of CXCR4 are therefore of significant therapeutic interest.
The pyrrolidine scaffold has been successfully employed in the design of potent CXCR4 antagonists. nih.gov Li et al. designed and synthesized pyrrolidine-containing derivatives as CXCR4 antagonists and investigated their in vivo anticancer metastatic potential. One of the lead compounds, which incorporated a pyrrolidine ring, demonstrated strong binding affinity to the CXCR4 receptor with an IC50 of 79 nM and was effective at inhibiting CXCL12-induced cytosolic calcium flux with an IC50 of 0.25 nM. nih.govfrontiersin.org These findings highlight the potential of the pyrrolidine core in developing effective CXCR4 antagonists.
| Compound | Assay | IC50 |
|---|---|---|
| Pyrrolidine-containing CXCR4 Antagonist (Compound 26) | CXCR4 Binding Affinity | 79 nM |
| CXCL12-induced Calcium Flux | 0.25 nM |
Aza Mimics of Monosaccharides
This compound serves as a versatile chiral precursor in the synthesis of aza-sugars, which are monosaccharide mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. These aza-sugars are of significant interest in medicinal chemistry as they can act as inhibitors of glycosidases and glycosyltransferases, enzymes involved in a wide range of biological processes, including viral infections, cancer, and metabolic disorders.
The synthesis of these aza mimics often involves the stereoselective functionalization of the pyrrolidine ring of this compound. The phenylsulfonyl group can act as a removable activating group, facilitating the introduction of hydroxyl groups and other functionalities with precise stereochemical control, ultimately leading to the formation of complex polyhydroxylated pyrrolidines that structurally resemble natural sugars.
ACE Inhibitors and Related Cardiovascular Agents
The pyrrolidine scaffold is a key structural feature in a number of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used in the treatment of hypertension and heart failure. nih.gov The specific conformation of the pyrrolidine ring and its substituents are crucial for effective binding to the active site of the ACE enzyme.
This compound can be utilized as a chiral building block in the synthesis of novel ACE inhibitors. The phenylsulfonyl group can be strategically manipulated or replaced during the synthetic sequence to introduce functionalities that enhance binding affinity and selectivity for the ACE enzyme. For instance, research has focused on synthesizing molecules where sulfonamide diuretic moieties are covalently linked to non-sulfhydryl ACE inhibitors. nih.gov This approach aims to combine the therapeutic benefits of both ACE inhibition and diuresis in a single molecule for the management of cardiovascular diseases. nih.gov The development of such dual-acting agents highlights the utility of versatile scaffolds like this compound in creating innovative cardiovascular therapies. nih.govfrontiersin.org
Biological Activity Assessment Methodologies
The evaluation of the biological activity of compounds derived from this compound involves a range of established methodologies to determine their efficacy and mechanism of action. These assays are crucial in the drug discovery process, providing essential data from the initial screening of compounds to their preclinical evaluation. nuvisan.combioagilytix.com
In Vitro Enzyme Inhibition Assays: These are fundamental biochemical assays used to determine the inhibitory potency of a compound against a specific enzyme target, such as ACE. youtube.com The assay typically involves incubating the purified enzyme with its substrate and varying concentrations of the inhibitor. youtube.com The rate of the enzymatic reaction is measured, often through spectrophotometric or fluorometric methods, to calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. youtube.com For instance, in the development of ACE inhibitors, IC50 values as low as 7 nM have been observed for some derivatives. nih.gov
Receptor Binding Studies: These assays are employed to investigate the interaction of a compound with a specific receptor. nih.gov They are particularly relevant for targets like G-protein coupled receptors (GPCRs) or ion channels. Radioligand binding assays are a common format where a radiolabeled ligand with known affinity for the receptor is competed off by the test compound. The amount of radioactivity bound to the receptor is measured to determine the binding affinity (Ki) of the test compound. researchgate.net For example, a fluorometric imaging plate reader (FLIPR) assay and radioligand binding assays have been used to evaluate inhibitors of the human 5-HT2A receptor. nih.gov
Cell-based Assays: These assays provide a more biologically relevant context by evaluating the effect of a compound on living cells. news-medical.netcriver.com They can measure a wide range of cellular responses, including cell viability, proliferation, signaling pathway modulation, and gene expression. nuvisan.comnews-medical.netnih.gov For instance, in cancer research, cell-based assays are used to screen for compounds that inhibit the growth of cancer cell lines, with results often reported as IC50 values. nih.gov In the context of cardiovascular drug discovery, cell-based assays can be used to assess the effects of compounds on cardiomyocytes or endothelial cells. nuvisan.com
Animal Models for Pharmacodynamic Evaluation: To understand the effect of a drug on a living organism, in vivo studies using animal models are essential. nih.gov For cardiovascular agents, animal models of hypertension or heart failure are commonly used. nih.govnih.govntu.edu.sg These models allow for the evaluation of the pharmacodynamic properties of a compound, such as its effect on blood pressure, heart rate, and cardiac function. merckvetmanual.comoup.com For example, the spontaneously hypertensive rat (SHR) is a widely used genetic model for screening antihypertensive agents. nih.gov These studies are crucial for determining the therapeutic potential and establishing a dose-response relationship for a new drug candidate before it can be considered for human clinical trials. nih.gov
Structural Characterization and Stereochemical Analysis of Phenylsulfonylpyrrolidines
X-ray Crystallographic Studies
X-ray crystallography stands as the gold standard for the absolute determination of molecular structure, providing precise information on bond lengths, bond angles, and the conformation of the molecule in a crystal lattice. While specific crystallographic data for (R)-3-(Phenylsulfonyl)pyrrolidine is not widely published, analysis of closely related structures containing the phenylsulfonylpyrrolidine moiety illustrates the utility of this technique.
For instance, the crystal structure of (1E,3E)-4-methylthio-2-nitro-3-phenylsulfonyl-1-pyrrolidino-1,3-butadiene has been determined. researchgate.netresearchgate.net This complex molecule features a pyrrolidine (B122466) ring attached to a phenylsulfonyl group, offering insights into the geometry this fragment can adopt. The study revealed a monoclinic crystal system with the space group P121/c1. researchgate.netresearchgate.net The detailed crystallographic parameters for this related compound are summarized below. Such data is crucial for confirming the connectivity of atoms and understanding the steric and electronic effects of the phenylsulfonyl group on the pyrrolidine ring's conformation. researchgate.net
Interactive Data Table: Crystallographic Data for (1E,3E)-4-methylthio-2-nitro-3-phenylsulfonyl-1-pyrrolidino-1,3-butadiene
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₅H₁₈N₂O₄S₂ | researchgate.netresearchgate.net |
| Crystal System | Monoclinic | researchgate.netresearchgate.net |
| Space Group | P121/c1 (No. 14) | researchgate.netresearchgate.net |
| a (Å) | 8.754(3) | researchgate.netresearchgate.net |
| b (Å) | 12.499(2) | researchgate.netresearchgate.net |
| c (Å) | 15.599(3) | researchgate.netresearchgate.net |
| β (°) | 95.09(2) | researchgate.netresearchgate.net |
| Volume (ų) | 1700.1 | researchgate.netresearchgate.net |
| Z | 4 | researchgate.netresearchgate.net |
Spectroscopic Techniques for Structural and Stereochemical Elucidation (e.g., NMR, IR, HPLC)
Spectroscopic methods are indispensable for confirming the identity, purity, and stereochemistry of phenylsulfonylpyrrolidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. For phenylsulfonylpyrrolidines, NMR confirms the presence of the phenyl ring, the sulfonyl group, and the pyrrolidine ring.
While a dedicated spectrum for the (R)-3-isomer is not provided in the search results, the spectroscopic data for the constitutional isomer, 1-(phenylsulfonyl)pyrrolidine, is well-documented and offers valuable comparative insights into the expected chemical shifts. rsc.org The aromatic protons of the phenylsulfonyl group typically appear in the downfield region (δ 7.5-7.9 ppm), while the protons on the pyrrolidine ring are found further upfield. rsc.org
Interactive Data Table: NMR Data for 1-(Phenylsulfonyl)pyrrolidine in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Inferred Assignment | Reference |
|---|---|---|---|---|
| ¹H | 7.94 – 7.76 | m | 2H, ortho-protons of phenyl ring | rsc.org |
| ¹H | 7.55 | m | 3H, meta- & para-protons of phenyl ring | rsc.org |
| ¹H | 3.25 | ddd (J = 6.8, 4.4, 2.7) | 4H, -CH₂-N-CH₂- of pyrrolidine ring | rsc.org |
| ¹H | 1.87 – 1.68 | m | 4H, -CH₂-CH₂- of pyrrolidine ring | rsc.org |
| ¹³C | 137.01 | - | Quaternary C of phenyl ring (C-S) | rsc.org |
| ¹³C | 132.49 | - | para-C of phenyl ring | rsc.org |
| ¹³C | 129.00 | - | ortho/meta-C of phenyl ring | rsc.org |
| ¹³C | 127.56 | - | ortho/meta-C of phenyl ring | rsc.org |
| ¹³C | 48.19 | - | -CH₂-N-CH₂- of pyrrolidine ring | rsc.org |
Advanced NMR techniques, such as those utilizing residual dipolar couplings (RDCs), can be employed for unambiguous stereochemical elucidation of complex molecules, which is particularly useful when conventional methods are insufficient. nih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the sulfonyl group (S=O stretches), typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Other key peaks would include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the aliphatic pyrrolidine ring (below 3000 cm⁻¹), as well as the N-H stretching vibration of the secondary amine in the pyrrolidine ring, which typically appears in the 3300-3500 cm⁻¹ region. researchgate.net
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound. By using an appropriate stationary and mobile phase, HPLC can separate the target compound from starting materials, by-products, and other impurities. Furthermore, chiral HPLC is an essential tool for determining the enantiomeric excess (e.e.) of the compound. Using a chiral stationary phase, the (R) and (S) enantiomers can be separated and quantified, which is vital for applications where stereochemical purity is critical. This technique is a fast and reliable alternative to other methods for quantitative analysis. nih.gov
Future Prospects and Emerging Research Avenues
Innovations in Asymmetric Synthesis of Phenylsulfonylpyrrolidines
One promising approach involves the use of biocatalysis, employing enzymes or whole-cell systems to carry out specific stereoselective transformations. chiralpedia.com This method offers the potential for high efficiency and selectivity under mild reaction conditions. Additionally, the development of recyclable catalysts is a major focus, aiming to reduce the cost and environmental impact of large-scale synthesis. chiralpedia.com Researchers are also exploring novel starting materials derived from biomass, such as carbohydrates and amino acids, as sustainable precursors for chiral ligands and organocatalysts. chiralpedia.com
Recent research has demonstrated the asymmetric synthesis of cis- and trans-2,5-disubstituted pyrrolidines from 3-oxo pyrrolidine (B122466) 2-phosphonates. nih.gov This method, which involves a Horner-Wadsworth-Emmons reaction followed by stereoselective reduction, provides a versatile route to various pyrrolidine analogs. nih.gov Such advancements in synthetic methodology will undoubtedly facilitate the preparation of a wider range of (R)-3-(Phenylsulfonyl)pyrrolidine derivatives for biological evaluation.
Computational-Guided Rational Design for Enhanced Reactivity and Selectivity
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. In the context of this compound, these approaches are being used to predict and understand the factors that govern its reactivity and selectivity. By employing techniques such as quantum mechanics (QM) and molecular dynamics (MD) simulations, researchers can gain insights into reaction mechanisms and transition state geometries.
The use of artificial intelligence (AI) and machine learning (ML) is an emerging trend that is set to revolutionize this field. chiralpedia.com These technologies can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new transformations with remarkable accuracy. chiralpedia.com This predictive power can significantly accelerate the discovery of novel catalysts and the optimization of reaction conditions for the synthesis of phenylsulfonylpyrrolidines. chiralpedia.com
Furthermore, computational studies can aid in the rational design of new derivatives with enhanced properties. For example, by calculating parameters such as LogP (a measure of lipophilicity), it is possible to predict a compound's ability to cross the blood-brain barrier, a crucial factor for developing drugs targeting the central nervous system. nih.gov In silico screening of virtual libraries of this compound analogs against specific biological targets can help prioritize the synthesis of compounds with the highest predicted binding affinities and selectivities.
Table 1: Computationally-Guided Design Parameters
| Parameter | Description | Relevance to this compound Design |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Predicts the ability to cross the blood-brain barrier and influences pharmacokinetic properties. nih.gov |
| Binding Affinity (Ki) | The inhibition constant, representing the concentration of an inhibitor required to produce half-maximum inhibition. | A lower Ki value indicates a more potent inhibitor. Computational docking can predict binding affinities. |
| Enantioselectivity | The preferential formation of one enantiomer over the other in a chemical reaction. | Computational models can predict the enantiomeric excess (ee) for a given catalyst and substrate. chiralpedia.com |
| Reaction Energy Profile | The change in energy as reactants are converted into products, including transition states. | Helps to understand reaction mechanisms and identify rate-determining steps for optimization. |
Expansion of Medicinal Chemistry Applications and Target Diversification
The this compound scaffold has already demonstrated its utility in the development of ligands for various biological targets, including serotonin (B10506) receptors. Future research will focus on expanding its medicinal chemistry applications by exploring its potential to interact with a wider range of protein classes. The inherent structural features of the pyrrolidine ring, such as its non-planarity and the stereogenic center at the 3-position, provide a versatile platform for creating diverse chemical libraries. researchgate.net
One area of significant interest is the development of derivatives with antimicrobial activity. The phenylsulfonyl group can enhance the electron-withdrawing properties of the molecule and contribute to its binding affinity with microbial enzymes. By systematically modifying the substituents on both the phenyl and pyrrolidine rings, it may be possible to develop potent and selective antimicrobial agents.
Another promising avenue is the design of enzyme inhibitors. evitachem.com The phenylsulfonyl moiety can form strong interactions with the active sites of enzymes, while the pyrrolidine ring provides a stable anchor. This makes this compound an attractive starting point for developing inhibitors for various enzymes implicated in disease, such as kinases and proteases. The diversification of targets could also include ion channels and G-protein coupled receptors (GPCRs) beyond the serotonin family.
Table 2: Potential Therapeutic Targets for this compound Derivatives
| Target Class | Potential Therapeutic Area | Rationale |
| Serotonin Receptors (e.g., 5-HT₆) | Central Nervous System Disorders | The phenylsulfonylpyrrolidine scaffold has shown affinity for these receptors. |
| Bacterial Enzymes | Infectious Diseases | The phenylsulfonyl group can act as a key binding element for enzyme inhibition. |
| Kinases | Oncology, Inflammatory Diseases | The scaffold can be functionalized to interact with the ATP-binding site of kinases. |
| Proteases | Virology, Cardiovascular Disease | The pyrrolidine ring can mimic natural amino acid residues in protease substrates. |
| Ion Channels | Neurological Disorders, Pain | The three-dimensional structure of the scaffold can be tailored to block specific ion channels. |
| Other GPCRs | Various | The versatility of the scaffold allows for the exploration of a wide range of GPCRs. |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare (R)-3-(Phenylsulfonyl)pyrrolidine?
Answer:
this compound is typically synthesized via sulfonylation of pyrrolidine derivatives. A key method involves the use of phenylsulfonyl chloride under basic conditions to introduce the sulfonyl group at the 3-position. For stereochemical control, chiral auxiliaries or enantioselective catalysis may be employed. For example, in the synthesis of related spiro-pyrrolidine derivatives, TBAF (tetrabutylammonium fluoride) is used for deprotection, followed by chromatographic purification (30–50% EtOAc-petrol) to isolate stereoisomers . Reaction monitoring via TLC and NMR is critical to ensure regioselectivity and purity.
Advanced: How can stereochemical integrity be maintained during the synthesis of this compound derivatives?
Answer:
Stereochemical control requires careful selection of protecting groups and reaction conditions. For instance, in the synthesis of (+)-preussin, the (R)-configuration at the 3-position is preserved using benzyloxy-methyl groups as steric protectors during cyclization. The use of chiral HPLC or enzymatic resolution can separate diastereomers (e.g., syn:anti > 10:1 ratios) . Computational modeling (e.g., DFT calculations) may predict steric hindrance effects, while X-ray crystallography (as in spiro-pyrrolidine structures) validates absolute configurations .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry (e.g., δ 7.94–7.57 ppm for phenylsulfonyl protons ).
- IR Spectroscopy : Peaks at ~1359 cm⁻¹ (S=O stretching) and ~1178 cm⁻¹ (C-N bending) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., exact mass 301.0784028 for related metabolites ).
- X-ray Crystallography : Resolves hydrogen-bonding motifs (e.g., R₂²(20) graph-set motifs in spiro-pyrrolidine derivatives ).
Advanced: How can discrepancies in reported reaction yields for this compound synthesis be addressed?
Answer:
Contradictions often arise from variations in solvent polarity, catalyst loading, or temperature. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, TBAF-mediated deprotection in THF at RT (2 days) achieves 70% yield , but switching to DMF or adjusting stoichiometry may improve reproducibility. Cross-referencing with NIST spectral databases ensures analytical consistency. Peer-reviewed protocols (e.g., Acta Crystallographica ) provide benchmark data for validation.
Basic: What role does the phenylsulfonyl group play in the biological activity of this compound derivatives?
Answer:
The sulfonyl group enhances hydrogen-bonding capacity and metabolic stability. In triazolopyrimidine derivatives, it improves binding affinity to enzymatic targets (e.g., cognitive disorder treatments ). The electron-withdrawing nature of the sulfonyl moiety also modulates pKa, influencing solubility and membrane permeability .
Advanced: What computational strategies predict the interactions of this compound with protein targets?
Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations model binding poses using crystallographic data (e.g., PDB entries). QSAR studies correlate substituent effects (e.g., trifluoromethyl groups ) with bioactivity. PubChem’s 3D conformer library provides structural templates for virtual screening. Validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantifies binding kinetics experimentally.
Basic: What safety precautions are recommended when handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats to avoid dermal contact.
- Ventilation : Use fume hoods due to potential respiratory irritation .
- Storage : At 2–8°C under inert atmosphere to prevent hydrolysis .
- Spills : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How can enantiomeric excess (ee) of this compound be quantified?
Answer:
- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:IPA mobile phases.
- NMR Chiral Shift Reagents : Europium complexes induce splitting of enantiomer signals.
- Circular Dichroism (CD) : Measures Cotton effects at specific wavelengths (e.g., 220–260 nm) .
Basic: What are the documented applications of this compound in asymmetric catalysis?
Answer:
The compound serves as a chiral ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings) due to its rigid pyrrolidine backbone. It enhances enantioselectivity in C–C bond-forming reactions, such as Heck or Suzuki-Miyaura couplings .
Advanced: What strategies mitigate racemization during functionalization of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
